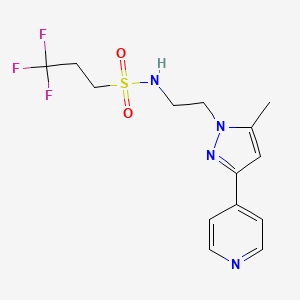
3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide” typically involves reactions that yield high-purity products. For example, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, characterized by spectroscopic data such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often elucidated through spectroscopic techniques, including NMR, IR, and mass spectrometry, which provide detailed insights into their chemical composition and configuration. For instance, the molecular structure and spectroscopic characterization of related sulfonamide compounds have been extensively studied, demonstrating their complex interactions and structural details (Durgun et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid), showing potent antimicrobial activity against bacteria and fungi. The sulfonamide derivatives were highlighted as potent antifungal agents compared to carbamate derivatives. Molecular docking studies further supported these findings by demonstrating good binding affinities of the compounds at the active enzyme site of topoisomerase II gyrase A (D. B. Janakiramudu et al., 2017).
Fluoroalkylative Aryl Migration
Another research effort explored the synthetic application of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This study provides insights into the novel synthetic routes facilitated by the properties of sulfonamide compounds (Zhengbiao He et al., 2015).
Anticonvulsant Agents
Research into the synthesis of azoles incorporating a sulfonamide moiety demonstrated their potential as anticonvulsant agents. The study synthesized and evaluated various derivatives, with several compounds showing protection against picrotoxin-induced convulsion, highlighting the therapeutic potential of such compounds in neurological conditions (A. A. Farag et al., 2012).
Tumor Hypoxia Markers
In a study focused on tumor hypoxia, three novel nitroimidazole-based thioflavin-T derivatives were synthesized and radiolabeled for use as tumor hypoxia markers. These compounds showed potential for localizing in tumors and differentiating between hypoxic and aerobic cells, indicating their utility in cancer diagnosis and treatment evaluation (Zejun Li et al., 2005).
Antidiabetic Agents
A study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents presented compounds with significant hypoglycemic activity. The research emphasizes the role of structure–activity relationships in developing potential antidiabetic medications (H. Faidallah et al., 2016).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O7S3/c19-12-1-5-14(6-2-12)31(26,27)10-9-16(23)21-18-20-11-17(30-18)32(28,29)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMCTPSHZMFBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

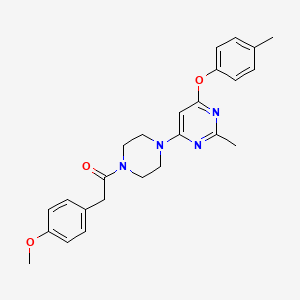
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

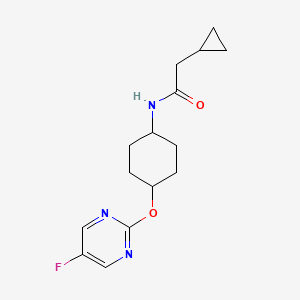
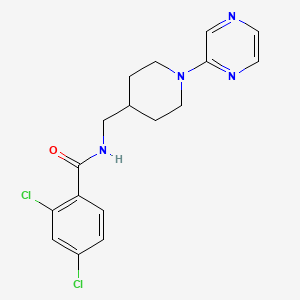
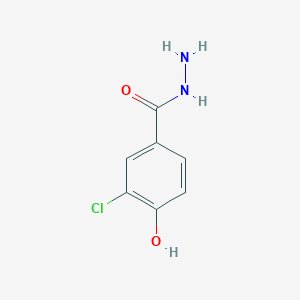
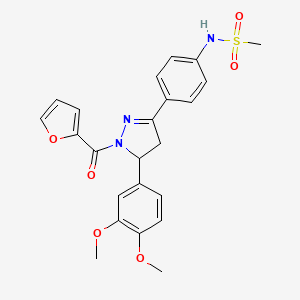
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)
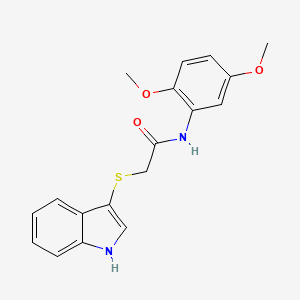
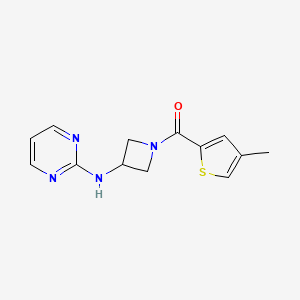
![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)
![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)
![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)
